An In-depth Technical Guide to the Physicochemical Properties of N-(2-Cyanoethyl)-4-pyridinecarboxamide
An In-depth Technical Guide to the Physicochemical Properties of N-(2-Cyanoethyl)-4-pyridinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2-Cyanoethyl)-4-pyridinecarboxamide is a pyridinecarboxamide derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the synthesis, and the physical, chemical, and analytical properties of N-(2-Cyanoethyl)-4-pyridinecarboxamide. Where experimental data for the title compound is not publicly available, this guide leverages data from the closely related parent compound, isonicotinamide, to provide scientifically grounded estimations. This document details experimental protocols for its synthesis and the determination of key physicochemical parameters, offering a practical resource for laboratory work.
Introduction
N-(2-Cyanoethyl)-4-pyridinecarboxamide, with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol , belongs to the family of pyridinecarboxamides. These compounds are of significant interest in pharmaceutical research due to their diverse biological activities. The presence of a cyanoethyl group introduces specific electronic and steric properties that can influence the molecule's binding affinity to biological targets, as well as its solubility and metabolic stability. This guide serves as a technical resource, consolidating available data and providing detailed methodologies to facilitate further investigation and application of this compound.
Synthesis of N-(2-Cyanoethyl)-4-pyridinecarboxamide
The synthesis of N-(2-Cyanoethyl)-4-pyridinecarboxamide can be achieved through a standard amide coupling reaction between isonicotinic acid and 3-aminopropionitrile. This method is widely used in medicinal chemistry for its efficiency and reliability in forming amide bonds[1][2].
Synthetic Pathway
The reaction involves the activation of the carboxylic acid group of isonicotinic acid, followed by nucleophilic attack from the primary amine of 3-aminopropionitrile. A coupling agent, such as 1-propylphosphonic anhydride (T3P®), is often employed to facilitate this reaction in the presence of a weak base like triethylamine.
Experimental Protocol: Amide Coupling
Materials:
-
Isonicotinic acid
-
3-Aminopropionitrile
-
1-Propylphosphonic anhydride (T3P®) solution (50% in ethyl acetate)
-
Triethylamine
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of isonicotinic acid (1.0 eq) in anhydrous DMF, add triethylamine (3.0 eq) and 3-aminopropionitrile (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(2-Cyanoethyl)-4-pyridinecarboxamide.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in drug development and other scientific fields. While specific experimental data for N-(2-Cyanoethyl)-4-pyridinecarboxamide is limited, we can infer its properties based on its structure and data from the closely related compound, isonicotinamide[3].
| Property | Value (N-(2-Cyanoethyl)-4-pyridinecarboxamide) | Value (Isonicotinamide) | Method/Reference |
| Molecular Formula | C₉H₉N₃O | C₆H₆N₂O | - |
| Molecular Weight | 175.19 g/mol | 122.12 g/mol | - |
| Melting Point | Estimated: 130-150 °C | 155-157 °C | [3] |
| Boiling Point | Not available | Not available | - |
| Solubility (Water) | Estimated: Moderately soluble | 191.7 g/L (at 37 °C) | [3] |
| Solubility (Organic Solvents) | Soluble in polar organic solvents (e.g., DMSO, Methanol) | Soluble in DMSO, Methanol | |
| logP (Octanol/Water) | 0.72508 | -0.28 | Computed |
| pKa (of conjugate acid) | Estimated: ~3.5 | 3.61 (at 20 °C) | [3] |
| Topological Polar Surface Area (TPSA) | 65.78 Ų | 56.0 Ų | Computed |
Rationale for Estimations:
-
Melting Point: The introduction of the flexible cyanoethyl group is expected to disrupt the crystal lattice packing compared to the planar isonicotinamide, likely resulting in a lower melting point[4].
-
Solubility: The cyanoethyl group increases the lipophilicity (as indicated by the higher logP) which would decrease aqueous solubility compared to isonicotinamide. However, the presence of the polar nitrile and amide groups should still allow for moderate water solubility[5][6].
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pKa: The basicity of the pyridine nitrogen is primarily influenced by the electron-withdrawing nature of the carboxamide group. The electronic effect of the N-cyanoethyl substituent is not expected to be significantly different from the N-H of isonicotinamide, thus the pKa should be in a similar range[7].
Solubility Determination Workflow
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Key expected fragments include:
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Loss of the cyanoethyl radical.
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Cleavage of the amide bond to give the isonicotinoyl cation (m/z 106).
-
Subsequent loss of CO from the isonicotinoyl cation to give the pyridyl cation (m/z 78).[8][9][10]
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of N-(2-Cyanoethyl)-4-pyridinecarboxamide, a compound of interest for its potential applications in various scientific fields. By combining available computational data with estimations derived from the well-characterized analog, isonicotinamide, this document offers a robust starting point for researchers. The included detailed experimental protocols for synthesis and characterization provide a practical framework for laboratory investigation. Further experimental validation of the estimated properties is encouraged to build a more complete and accurate profile of this promising molecule.
References
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. hepatochem.com [hepatochem.com]
- 3. rsc.org [rsc.org]
- 4. Physical and chemical properties of amides-Kerui Chemicals [keruichemical.com.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amide - Wikipedia [en.wikipedia.org]
- 7. Understanding the pKa of Amides: A Key to Organic Chemistry - Oreate AI Blog [oreateai.com]
- 8. An efficient method for the construction of polysubstituted 4-pyridones via self-condensation of β-keto amides mediated by P2O5 and catalyzed by zinc bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. rsc.org [rsc.org]
